molecular formula C10H19Cl2N3O2S B2483807 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride CAS No. 858810-02-3

4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride

Cat. No. B2483807
CAS RN: 858810-02-3
M. Wt: 316.24
InChI Key: QRDUWZXFMWIXMY-UHFFFAOYSA-N
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Description

“4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride” is a chemical compound with the CAS Number: 858810-02-3 . It has a molecular weight of 316.25 and is typically stored at room temperature . The compound is usually in the form of a powder .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not provided in the available resources.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride, also known as EN300-7442640, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in conditions of hypoxia .

Mode of Action

EN300-7442640 interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, a process that occurs under hypoxic conditions . The compound’s interaction with CA IX leads to a significant modification in pH within the tumor environment .

Biochemical Pathways

The inhibition of CA IX by EN300-7442640 affects the biochemical pathway of anaerobic glycolysis . This disruption leads to changes in the tumor microenvironment, particularly in terms of pH . The downstream effects of this disruption include a decrease in tumor cell proliferation and potential induction of apoptosis .

Result of Action

The molecular and cellular effects of EN300-7442640’s action include a decrease in tumor cell proliferation and potential induction of apoptosis . Specifically, certain derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-7442640. For instance, the hypoxic conditions within solid tumors can enhance the expression of CA IX, the compound’s primary target

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10;;/h3-6,12H,7-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDUWZXFMWIXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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